

Endothelin (16-21) receptor binding affinity and kinetics

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An In-depth Technical Guide to Endothelin (16-21) Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and the pathophysiology of various cardiovascular diseases.[1][2] Its biological effects are mediated through two G protein-coupled receptor (GPCR) subtypes: the Endothelin A (ETA) and Endothelin B (ETB) receptors.[3][4][5][6] The C-terminal hexapeptide fragment of ET-1, comprising amino acids 16-21 (Trp-Leu-Asp-Ile-Ile-Trp), is a critical domain for receptor interaction and has been the subject of extensive research to understand the molecular determinants of receptor binding and selectivity.[7][8]

This guide provides a comprehensive technical overview of the receptor binding affinity and kinetics of **Endothelin (16-21)** and its synthetic analogs. It details the experimental protocols used to characterize these interactions and visualizes the associated signaling pathways and experimental workflows.

Endothelin (16-21): Structure and Key Analogs

The native C-terminal hexapeptide of ET-1, ET-1(16-21), is a key region for receptor binding.[7] However, its utility in experiments can be limited by proteolytic degradation. To overcome this, synthetic analogs have been developed.



A prominent and widely studied analog is Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21). This analog incorporates two key modifications:

- N-terminal Acetylation: Protects the peptide from aminopeptidase degradation.
- D-Tryptophan at Position 16: The stereochemical inversion from the natural L-Tryptophan to D-Tryptophan confers significant resistance to proteolytic breakdown.[9]

These modifications enhance the peptide's stability while maintaining its ability to bind to endothelin receptors, making it a superior tool for in vitro and in vivo studies.[9]

Receptor Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Studies have shown that ET-1(16-21) and its analogs can discriminate between the ETA and ETB receptor subtypes. The native fragment ET-1(16-21) has been reported to act as an agonist for ETB receptors.[8] In contrast, the stabilized analog, Ac-[D-Trp¹⁶]-Endothelin-1 (16-21), demonstrates marked selectivity for the ETA receptor.[9]

Quantitative Binding Data

The following table summarizes the reported binding affinity data for **Endothelin (16-21)** and a related analog.



Ligand	Receptor Subtype	Binding Parameter	Value	Cell/Tissue Model	Reference
Ac-[D-Trp ¹⁶]- ET-1 (16-21)	ETA	IC50	0.13 μΜ	Rabbit Vascular Smooth Muscle Cells	[9]
Ac-[D-Trp ¹⁶]- ET-1 (16-21)	ETB	Displacement	<10% at 10 μΜ	Not specified	[9]
ET-1 (16-21)	ЕТВ	EC50	0.3 μΜ	Guinea Pig Bronchus	[8]

Receptor Binding Kinetics

Binding kinetics describe the rate at which a ligand associates with (kon) and dissociates from (koff) its receptor. These parameters provide a more dynamic view of the ligand-receptor interaction than affinity constants alone. The high affinity of ET-1 for its receptors is largely due to a particularly slow dissociation rate.[10]

The D-Trp¹⁶ modification in Ac-[D-Trp¹⁶]-Endothelin-1 (16-21) has been shown to significantly enhance binding kinetics. This analog exhibits a 5-fold increase in the association rate compared to its L-Trp counterpart, contributing to its potent activity at the ETA receptor.[9]

Kinetic Parameters

Ligand	Parameter	Observation	Comparison	Reference
Ac-[D-Trp ¹⁶]-ET- 1 (16-21)	Association Rate (kon)	Enhanced binding kinetics	5-fold increase vs. L-Trp analog	[9]

Endothelin Receptor Signaling Pathways

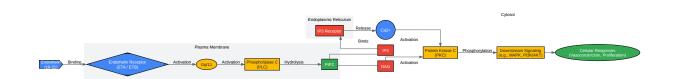
ETA and ETB receptors are GPCRs that can couple to several families of heterotrimeric G proteins, including Gq/11, Gi/o, Gs, and G12/13.[3][11] The specific coupling preference can vary depending on the cell and tissue type.[11]



The canonical signaling pathway activated upon ligand binding, particularly through Gq/11, involves the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

- IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+.[5]
- DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC).

These initial events trigger downstream cascades, including the mitogen-activated protein kinase (MAPK/ERK) and PI3K/AKT pathways, which ultimately regulate cellular processes like vasoconstriction, proliferation, and inflammation.[4][12]



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Caption: General Endothelin Receptor Signaling Cascade.

Experimental Protocols: Radioligand Binding Assays



Radioligand binding assays are the gold standard for determining the affinity and kinetics of ligand-receptor interactions.[13] These assays involve incubating a biological sample containing the receptor of interest with a radiolabeled ligand.

General Materials and Reagents

- Radioligand: A high-affinity ligand for the receptor, labeled with a radioisotope (e.g., 125I-ET-1).
- Unlabeled Ligand: The compound to be tested (e.g., Ac-[D-Trp16]-ET-1 (16-21)).
- Receptor Source: Cell membranes or tissue homogenates expressing ETA or ETB receptors.
- Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[14]
- Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[14]
- Scintillation Counter: To quantify the radioactivity on the filters.

Protocol: Competition Binding Assay

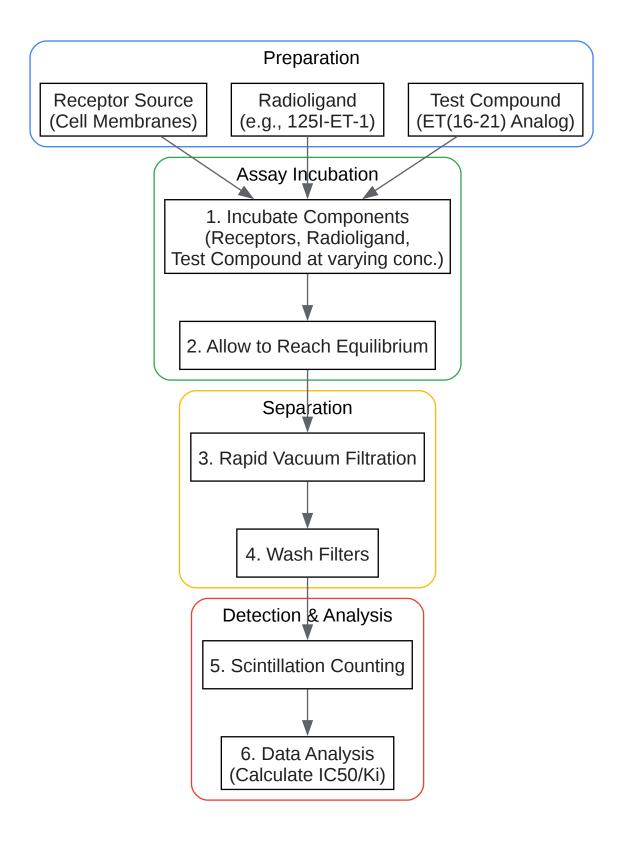
This assay determines the affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a fixed concentration of a radioligand for receptor binding.

- Receptor Preparation: Prepare cell membranes or tissue homogenates from a source known to express endothelin receptors. Determine the protein concentration using a standard method (e.g., BCA assay).[14]
- Assay Setup: In a 96-well plate, set up triplicate wells for:
 - Total Binding: Receptor preparation + radioligand + assay buffer.
 - Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of an unlabeled ligand (e.g., 1 μM ET-1).



- Competition: Receptor preparation + radioligand + increasing concentrations of the test compound (e.g., Endothelin (16-21) analog).
- Incubation: Add the components to the wells. Typically, this involves adding 150 μ L of membranes, 50 μ L of the test compound/buffer, and 50 μ L of the radioligand.[14] Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[14]
- Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta or gamma counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding Non-specific Binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal doseresponse curve and determine the IC50 value.
 - Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),
 where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Workflow for a Competition Radioligand Binding Assay.



Kinetic Assays

- Association Assay (kon): The binding of a radioligand is measured at various time points
 after its addition to the receptor preparation. The data are analyzed to calculate the
 association rate constant.
- Dissociation Assay (koff): Receptors are first allowed to reach equilibrium with the radioligand. Then, an excess of an unlabeled ligand is added to prevent re-binding of the radioligand. The amount of bound radioligand is measured at subsequent time points to determine the dissociation rate constant.

Conclusion

The C-terminal fragment **Endothelin (16-21)** and its synthetic analogs are invaluable tools for dissecting the pharmacology of the endothelin system. The analog Ac-[D-Trp¹⁶]-Endothelin-1 (16-21) is a proteolytically stable, ETA-selective ligand with enhanced association kinetics, making it particularly useful for functional studies. A thorough understanding of the binding affinity and kinetics of such fragments, determined through robust methods like radioligand binding assays, is essential for the rational design of novel therapeutics targeting endothelin receptors for the treatment of cardiovascular and other diseases.

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